(R)-N-去乙酰秋水仙碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

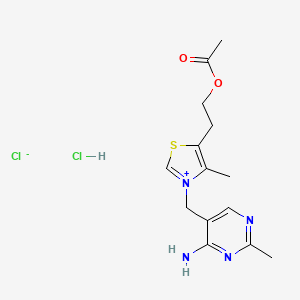

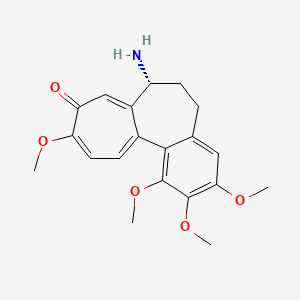

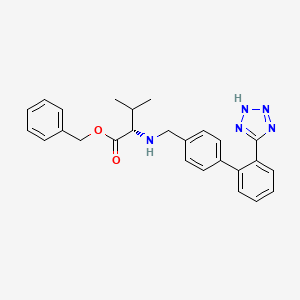

“®-N-Deacetyl Colchicine” is a biochemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.4 . It is used for proteomics research . It is also known as “(+)-7-Deacetylcolchicine” and is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization .

Molecular Structure Analysis

The molecular structure of “®-N-Deacetyl Colchicine” is represented by the formula C20H23NO5 . The InChI key is HFPMXDMZJUJZBX-CQSZACIVSA-N . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-Deacetyl Colchicine” are not fully detailed in the search results. It is known that it has a molecular weight of 357.4 and a molecular formula of C20H23NO5 . More specific properties such as melting point, boiling point, solubility, and others might be found in specialized chemical databases or literature.

科学研究应用

Treatment of Rheumatic Complaints

Colchicine, including its derivative “®-N-Deacetyl Colchicine”, is used to treat rheumatic complaints, especially gout . It has been prescribed for its cathartic and antiemetic effects .

Initial Treatment for Pericarditis

“®-N-Deacetyl Colchicine” is also used in the initial treatment for pericarditis . This is a condition where the thin tissue surrounding the heart becomes inflamed, causing chest pain and other symptoms.

Anti-Cancer Drug Research

Colchicine itself is too toxic for human use as an anti-tumor drug, hence its derivatives, including “®-N-Deacetyl Colchicine”, have been used . It’s being investigated for its potential use as an anti-cancer drug .

Disruption of Axoplasmic Transport in Neurons

In neurons, axoplasmic transport is disrupted by colchicine . This property could be useful in research related to neurological disorders.

Anti-Inflammatory Agent for Behcet’s Disease

“®-N-Deacetyl Colchicine” is used as an anti-inflammatory agent for long-term treatment of Behcet’s disease . This is a rare disorder that causes blood vessel inflammation throughout the body.

Mutation Breeding

Mutation breeding has produced promising results, with exceptional attributes including pest/disease and environmental tolerance and desirable ornamental traits . Among the tools used in mutation breeding, chemical mutation is the most inexpensive way to develop novel plants . “®-N-Deacetyl Colchicine” can be used in this process.

Plant Hormone Production

A possible explanation of the colchicine effects on the plants is linked to strong direct effects of colchicine on the production of various plant hormones and thus on cell functioning . This leads to strong differences in plant physiology and morphology .

Polyploidization in Plant Breeding

Colchicine, including its derivative “®-N-Deacetyl Colchicine”, is used to produce polyploids and amphidiploids in plant breeding . This process can lead to new plant varieties with desirable traits.

作用机制

Target of Action

The primary target of ®-N-Deacetyl Colchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin disruption leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .

Mode of Action

®-N-Deacetyl Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport . Colchicine interferes with several inflammatory pathways including adhesion and recruitment of neutrophils, superoxide production, inflammasome activation, the RhoA/Rho effector kinase (ROCK) pathway, and the tumor necrosis factor alpha (TNF-α) -induced nuclear factor κΒ (NF-κΒ) pathway attenuating the inflammatory response .

Biochemical Pathways

The primary mechanism of action of colchicine is tubulin disruption. This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .

Pharmacokinetics

Colchicine is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 seem to play a pivotal role, governing its pharmacokinetics . The commonest side effects are gastrointestinal (nausea, vomiting, and particularly dose-related-diarrhea) occurring in 5-10% of patients .

Result of Action

The molecular and cellular effects of ®-N-Deacetyl Colchicine’s action include the inhibition of neutrophil activation and release of IL1, IL8, and superoxide . It also promotes maturation of dendritic cells to act as antigen presenting cells . Furthermore, it inhibits vascular endothelial growth factor (VEGF) and endothelial proliferation .

属性

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693265 |

Source

|

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102419-91-0 |

Source

|

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)